molecular formula C13H20BNO3 B6358105 2-Methoxymethylpyridine-5-boronic acid pinacol ester CAS No. 1430401-34-5

2-Methoxymethylpyridine-5-boronic acid pinacol ester

Cat. No. B6358105
CAS RN: 1430401-34-5
M. Wt: 249.12 g/mol
InChI Key: SCPWCHJJNLXTIM-UHFFFAOYSA-N
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Description

2-Methoxymethylpyridine-5-boronic acid pinacol ester is a chemical compound with the molecular formula C12H18BNO3 . It is used in the design and synthesis of oxazolidinone antibacterial agents and in the synthesis of [3,2-b]pyridines .


Synthesis Analysis

Pinacol boronic esters, such as 2-Methoxymethylpyridine-5-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of 2-Methoxymethylpyridine-5-boronic acid pinacol ester consists of a pyridine ring with a methoxy group at the 2-position and a boronic acid pinacol ester group at the 5-position . The average mass of the molecule is 235.087 Da and the monoisotopic mass is 235.137970 Da .


Chemical Reactions Analysis

Pinacol boronic esters, such as 2-Methoxymethylpyridine-5-boronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

2-Methoxymethylpyridine-5-boronic acid pinacol ester is a solid substance with a melting point of 47-51 °C (lit.) . Its empirical formula is C12H18BNO3 and it has a molecular weight of 235.09 .

Mechanism of Action

Target of Action

The compound, also known as 2-Methoxymethylpyridine-5-boronic acid pinacol ester or MFCD18733414, is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be various organic substrates in these reactions.

Mode of Action

The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester compound forms a complex with a palladium catalyst. This complex then undergoes transmetalation, where the boronic ester group is transferred to the palladium catalyst. This is followed by a reductive elimination step, which forms a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound as a reagent can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the presence of a base . The compound is generally used under inert atmosphere and stored in freezer, under -20C for optimal stability .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . Precautionary measures include avoiding eye and skin contact, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-7-11(9-16-5)15-8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWCHJJNLXTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

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